2-(4-Bromophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name) is a complex organic compound with a unique structure It is characterized by the presence of a bromophenyl group, an oxoethyl group, and a pentacyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name) involves multiple steps. One common method includes the esterification of 4-bromophenylacetic acid with methanol in the presence of sulfuric acid to form methyl 4-bromophenylacetate . This intermediate is then subjected to further reactions to introduce the oxoethyl and pentacyclic groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and subsequent reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxoethyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures and solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name) is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bromophenyl group can interact with proteins and nucleic acids, making it a valuable tool for studying biochemical pathways.
Medicine
In medicine, 2-(4-Bromophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name) is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and neurological disorders .
Industry
In industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure imparts desirable properties to the final products, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name) involves its interaction with specific molecular targets. The bromophenyl group can bind to active sites on enzymes, inhibiting their activity. Additionally, the oxoethyl group can form hydrogen bonds with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetate
- 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
Uniqueness
What sets 2-(4-Bromophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name) apart from similar compounds is its bromophenyl group. This group enhances its reactivity and allows for unique interactions with biological macromolecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H26BrNO5 |
---|---|
Molecular Weight |
572.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate |
InChI |
InChI=1S/C31H26BrNO5/c1-16(2)28(31(37)38-15-23(34)17-11-13-18(32)14-12-17)33-29(35)26-24-19-7-3-4-8-20(19)25(27(26)30(33)36)22-10-6-5-9-21(22)24/h3-14,16,24-28H,15H2,1-2H3 |
InChI Key |
PBOQVJKUYRTHOG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Br)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Br)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origin of Product |
United States |
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